molecular formula C20H18N4O6S B12714614 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- CAS No. 125766-47-4

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12714614
CAS No.: 125766-47-4
M. Wt: 442.4 g/mol
InChI Key: KPZDBDABVSGCJH-UHFFFAOYSA-N
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Description

The compound 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- is a fused heterocyclic system combining thiadiazole and triazine moieties. Its structure features:

  • A central thiadiazolo-triazine core with two ketone groups at positions 5 and 5.
  • A 4-methoxyphenyl substituent at position 4.
  • A 3,4,5-trimethoxyphenyl group at position 2.

Properties

CAS No.

125766-47-4

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C20H18N4O6S/c1-27-13-7-5-12(6-8-13)23-18(25)21-19-24(20(23)26)22-17(31-19)11-9-14(28-2)16(30-4)15(10-11)29-3/h5-10H,1-4H3

InChI Key

KPZDBDABVSGCJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • Hydrazinecarbodithioic acid is commonly used as a precursor to introduce the thiadiazole ring.
  • Aromatic aldehydes or substituted anilines (e.g., 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde) serve as electrophilic partners.
  • The initial step involves condensation of hydrazinecarbodithioic acid with these aromatic aldehydes in refluxing ethanol-acetic acid mixtures to form hydrazone intermediates.

Cyclization and Ring Closure

  • The hydrazone intermediates undergo cyclization, often by refluxing in dry benzene or other aprotic solvents, to form the thiadiazole ring fused to a triazine or pyrimidine system.
  • This step may require the presence of dehydrating agents or catalysts to facilitate ring closure.
  • Oxidation steps, such as warming in ethanol or other mild oxidants, are employed to convert intermediate dihydro forms into fully aromatic fused heterocycles.

Functional Group Transformations and Substituent Introduction

  • Methoxy groups on the phenyl rings are introduced either by starting with methoxy-substituted aromatic aldehydes or by subsequent methylation reactions.
  • Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions may be used to install or modify substituents on the aromatic rings.
  • Amino groups on intermediates can be further derivatized by reaction with electrophilic reagents (e.g., 3,5-dinitrobenzoyl chloride) to explore reactivity and functionalization.

Purification and Characterization

  • After completion of reactions, products are typically isolated by filtration, crystallization from suitable solvents (e.g., petroleum ether, ethanol), and purified by recrystallization.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Characterization includes elemental analysis, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Hydrazinecarbodithioic acid + aromatic aldehyde, reflux in EtOH-AcOH Hydrazone intermediate
2 Cyclization Reflux in dry benzene or aprotic solvent Formation of fused thiadiazole-triazine ring
3 Oxidation Mild oxidant, warming in ethanol Aromatic heterocyclic compound
4 Substituent modification Electrophilic reagents or methylation agents Introduction of methoxyphenyl groups
5 Purification Filtration, crystallization Pure target compound

Research Findings on Preparation

  • Abdel-Rahman et al. demonstrated the synthesis of related fused heterobicyclic nitrogen systems containing 1,3,4-thiadiazole moieties via condensation of hydrazinecarbodithioic acid with aromatic aldehydes, followed by cyclization and oxidation steps. This methodology is adaptable to the preparation of the target compound with methoxy-substituted phenyl groups.
  • The amino group reactivity in intermediates allows further functionalization, which can be exploited to optimize yields and tailor properties.
  • Industrial scale-up would involve optimization of reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity while minimizing environmental impact.

Data Table Summarizing Key Properties and Synthetic Parameters

Parameter Details
Molecular Formula C20H18N4O6S
Molecular Weight 442.4 g/mol
Starting Materials Hydrazinecarbodithioic acid, 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde
Key Reaction Types Condensation, cyclization, oxidation, substitution
Typical Solvents Ethanol, acetic acid, dry benzene
Reaction Temperatures Reflux conditions (~78-110 °C depending on solvent)
Purification Methods Crystallization, filtration, recrystallization
Characterization Techniques TLC, NMR, elemental analysis, mass spectrometry

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole-based compounds in cancer treatment. The compound has been investigated for its ability to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in tumor growth such as phosphoinositide 3-kinase (PI3K), which is crucial for cell proliferation and survival. In vitro studies have shown that derivatives of thiadiazole can selectively inhibit cancer cell lines like MCF-7 (human breast adenocarcinoma) with promising cytotoxic effects .

Case Studies

  • Inhibition of MCF-7 Cells : A derivative showed an IC50 value of 0.201 μM against PI3Kα and exhibited selective toxicity towards MCF-7 cells with a GI50 of 7 μM .
  • Ehrlich Carcinoma Models : In vivo studies demonstrated that compounds derived from thiadiazole could inhibit triglyceride levels significantly in Ehrlich solid tumor models .

Antimicrobial Properties

Thiadiazole compounds have also been recognized for their antimicrobial activities. Research indicates that these compounds can exhibit moderate to high efficacy against various bacterial strains:

  • Bacterial Inhibition : Compounds similar to the target molecule have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

  • A study reported that certain thiadiazole derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Drug Development Potential

The structural features of 5H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine derivatives make them suitable candidates for drug development:

  • Hybrid Drug Concept : The incorporation of thiadiazole into hybrid molecules has been explored to enhance pharmacological profiles. These hybrids can combine the properties of different drug classes to improve efficacy and reduce side effects .

Summary Table of Applications

Application AreaObserved EffectsReferences
Antitumor ActivityInhibition of MCF-7 cells; selective toxicity
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Drug DevelopmentPotential for hybrid drugs; enhanced pharmacology

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibiting cell growth or inducing cell death.

Comparison with Similar Compounds

Key Properties

  • Heterocyclic rigidity : The fused thiadiazole-triazine core may contribute to metabolic stability and binding affinity in biological systems.

Comparison with Structurally Similar Compounds

5H-1,3,4-Oxadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)- (CAS 116786-75-5)

  • Structural difference : Replaces the thiadiazole sulfur with oxygen, forming an oxadiazole ring .
  • Impact on properties :
    • Reduced lipophilicity : Oxygen’s higher electronegativity decreases membrane permeability compared to the sulfur-containing analog.
    • Molecular weight : 396.35 g/mol (C₁₉H₁₆N₄O₆) vs. ~412 g/mol (estimated for the thiadiazolo analog with sulfur and additional methoxy groups).
  • Biological relevance : Oxadiazoles are often explored for antimicrobial activity, but sulfur analogs typically exhibit stronger enzyme inhibition due to enhanced polarizability .

Thiadiazolo-Pyrimidinone Derivatives ()

  • Example: 6-[(3,4-Dichlorophenyl)-(2-imino-5-phenyl-[1,3,4]thiadiazol-3-yl)methyl]-2,3-dihydro-2,5-thiazolo[3,2-a]pyrimidine-5,7-dione (4f) .
  • Comparison: Substituent effects: Nitro or chloro groups (e.g., 4f) confer electron-withdrawing properties, reducing bioavailability compared to methoxy groups in the target compound.

Triazolo-Thiadiazole Derivatives ()

  • Example : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
  • Key differences :
    • Core structure : Triazolo-thiadiazole vs. thiadiazolo-triazine.
    • Biological activity : Molecular docking in indicates inhibition of fungal 14-α-demethylase (3LD6 enzyme), suggesting the target compound’s trimethoxyphenyl group may similarly disrupt sterol biosynthesis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₂H₂₁N₅O₆S* ~483.5 4-methoxyphenyl, 3,4,5-trimethoxyphenyl Potential anticancer/antifungal
5H-1,3,4-Oxadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)- (CAS 116786-75-5) C₁₉H₁₆N₄O₆ 396.35 Phenyl, 3,4,5-trimethoxyphenyl Antimicrobial
6-[(3,4-Dichlorophenyl)-(2-imino-5-phenyl-thiadiazol-3-yl)methyl]-thiazolo-pyrimidine-5,7-dione (4f) C₂₀H₁₄Cl₂N₆O₂S₂ 513.4 3,4-dichlorophenyl, phenyl Moderate antimicrobial
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-methyl-triazolo[3,4-b]thiadiazole C₁₄H₁₂N₆O₂S 328.35 4-methoxyphenyl, methyl Antifungal (14-α-demethylase inhibition)

*Estimated based on structural analogs.

Antimicrobial Potential

  • and highlight the role of methoxy and heterocyclic groups in disrupting microbial enzymes. The target compound’s 3,4,5-trimethoxyphenyl group mimics natural antifungals like eugenol, suggesting broad-spectrum activity .

Enzyme Inhibition

  • Thiadiazolo-triazines may inhibit xanthine oxidase () or 14-α-demethylase (), with methoxy groups enhancing binding to hydrophobic enzyme pockets .

Cytotoxic Activity

    Biological Activity

    The compound 5H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione , specifically 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- , is a member of the thiadiazole and triazine family of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound by analyzing available literature and research findings.

    Chemical Structure and Properties

    The molecular formula for this compound is C19H16N4O6C_{19}H_{16}N_{4}O_{6}. Its structure includes a thiadiazole ring fused with a triazine moiety and multiple methoxy substituents that enhance its pharmacological profile. The structural characteristics can be summarized as follows:

    PropertyValue
    Molecular FormulaC₁₉H₁₆N₄O₆
    SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=CC=C4)O2
    InChIInChI=1S/C19H16N4O6/c1-26-...

    Anticancer Activity

    Recent studies have highlighted the anticancer properties of thiadiazole and triazine derivatives. For example:

    • In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.16 µM to 8.23 µM , indicating potent activity against these cell lines .
    • A specific study on similar derivatives showed that they could inhibit tumor growth in vivo models with a notable reduction in tumor size compared to control groups .

    Antimicrobial Activity

    Compounds within this class have also been investigated for their antimicrobial properties :

    • Studies suggest that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural features showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

    Anti-inflammatory Activity

    The anti-inflammatory potential of thiadiazole derivatives has been documented:

    • Compounds have been shown to inhibit the production of pro-inflammatory cytokines in cellular models. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

    Synthesis Methods

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes:

    • Formation of Thiadiazole Ring : Initial reactions involve the cyclization of 2-amino-1,3-thiadiazoles with appropriate electrophiles.
    • Triazine Fusion : Subsequent reactions lead to the formation of the triazine structure through cycloaddition methods.
    • Substitution Reactions : Further modifications introduce methoxy groups at strategic positions to enhance biological activity .

    Case Studies

    Several case studies have illustrated the efficacy of compounds related to 5H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine derivatives:

    • A study reported an analog with an IC50 value of 8.23 µM against A549 cells while maintaining low toxicity towards normal cells .
    • Another investigation demonstrated that a derivative inhibited triglyceride accumulation in Ehrlich tumor models by up to 62% , showcasing its potential in metabolic regulation alongside anticancer properties .

    Q & A

    Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

    The synthesis typically involves multi-step heterocyclic condensation. For example:

    • Step 1 : React diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride as a base to form intermediate pyrazole or triazole precursors .
    • Step 2 : Introduce the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Suzuki coupling. For arylboronic acid couplings, Pd₂(dba)₃·CHCl₃ and CuTC in THF under argon are effective .
    • Critical factors : Catalyst loading (e.g., InCl₃ for thiol alkylation ), solvent polarity (DMF/acetic acid for cyclization ), and reflux duration (5–12 hours for Mannich base formation ).

    Q. How is structural confirmation achieved, and which spectroscopic techniques are most reliable?

    • 1H-NMR : Key for verifying substituent positions (e.g., aromatic protons at δ 7.07–7.42 ppm for trimethoxyphenyl groups ).
    • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages ).
    • X-ray crystallography : Resolves ambiguity in fused-ring systems, as demonstrated for triazine-based hydrazones .

    Q. What preliminary assays are recommended to evaluate biological activity?

    • Enzyme inhibition : Use 14-α-demethylase lanosterol (PDB: 3LD6) for molecular docking to predict antifungal activity .
    • In vitro cytotoxicity : Screen against cancer cell lines using MTT assays, comparing activity to combretastatin analogues .

    Advanced Research Questions

    Q. How can synthetic yield be optimized for scale-up without compromising purity?

    • Catalyst screening : Test alternatives to Pd₂(dba)₃ (e.g., CuI or NiCl₂) to reduce costs .
    • Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) while monitoring reaction kinetics .
    • Workup refinement : Use methanol/water (3:1 v/v) recrystallization to enhance purity .

    Q. What computational strategies validate target engagement in enzyme inhibition studies?

    • Molecular docking : Use AutoDock Vina with 3LD6 to simulate ligand binding. Prioritize compounds with ΔG ≤ −8 kcal/mol .
    • MD simulations : Run 100-ns trajectories to assess stability of the compound-enzyme complex in explicit solvent .

    Q. How do substituent variations on the phenyl rings affect structure-activity relationships (SAR)?

    • Methoxy positioning : Compare 4-methoxy vs. 3,4,5-trimethoxy groups via IC₅₀ assays. Trimethoxy derivatives show enhanced π-stacking with enzyme active sites .
    • Electron-withdrawing groups : Introduce nitro or fluoro substituents to modulate bioavailability and logP .

    Q. How should contradictory data between computational predictions and experimental results be resolved?

    • Cross-validation : Repeat assays with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization ).
    • Purity checks : Re-analyze compounds via HPLC-MS to rule out degradation .
    • Epistemological alignment : Revisit docking parameters (e.g., protonation states) or assay conditions (e.g., pH, cofactors ).

    Q. What advanced modeling approaches predict physicochemical properties relevant to drug-likeness?

    • DFT calculations : Calculate HOMO-LUMO gaps to assess redox stability. For example, a gap >4 eV suggests low reactivity .
    • ADMET prediction : Use SwissADME to estimate permeability (e.g., logS < −5 indicates poor solubility, requiring prodrug strategies ).

    Q. Methodological Notes

    • Theoretical framework : Align SAR studies with enzyme inhibition theories (e.g., competitive vs. allosteric binding ).
    • Data rigor : Report yield, purity, and spectral data in compliance with ICH Q2(R1) guidelines .

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